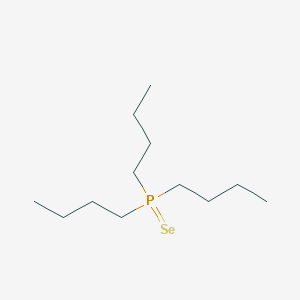
Tributylphosphine selenide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tributylphosphine selenide is an organophosphorus compound with the molecular formula C12H27PSe It is a selenide derivative of tributylphosphine, characterized by the presence of a selenium atom bonded to the phosphorus atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tributylphosphine selenide can be synthesized through the reaction of tributylphosphine with elemental selenium. The reaction typically involves heating tributylphosphine with selenium in an inert atmosphere to prevent oxidation. The reaction can be represented as follows:
P(C4H9)3+Se→P(C4H9)3Se
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature and reaction time to prevent the formation of unwanted by-products.
Análisis De Reacciones Químicas
Types of Reactions: Tributylphosphine selenide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tributylphosphine oxide and selenium dioxide.
Reduction: It can be reduced back to tributylphosphine and elemental selenium.
Substitution: It can participate in substitution reactions where the selenium atom is replaced by other chalcogens or halogens.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, hydrogen peroxide, and other peroxides.
Reducing Agents: Hydrogen gas, lithium aluminum hydride, and other reducing agents.
Substitution Reagents: Halogens, sulfur, and other chalcogens.
Major Products Formed:
Oxidation: Tributylphosphine oxide and selenium dioxide.
Reduction: Tributylphosphine and elemental selenium.
Substitution: Various organophosphorus compounds depending on the substituent.
Aplicaciones Científicas De Investigación
Tributylphosphine selenide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of selenides and other organophosphorus compounds.
Biology: It is used in the study of selenium-containing enzymes and their mechanisms.
Industry: It is used in the production of semiconductors and other electronic materials due to its unique electronic properties.
Mecanismo De Acción
The mechanism of action of tributylphosphine selenide involves the interaction of the selenium atom with various molecular targets. The selenium atom can participate in redox reactions, acting as an electron donor or acceptor. This property makes it useful in catalytic processes and in the study of redox biology.
Molecular Targets and Pathways:
Redox Enzymes: this compound can interact with redox enzymes, influencing their activity.
Electron Transfer Pathways: It can participate in electron transfer pathways, affecting cellular redox balance.
Comparación Con Compuestos Similares
Trioctylphosphine selenide: Similar in structure but with longer alkyl chains.
Triphenylphosphine selenide: Similar in structure but with phenyl groups instead of butyl groups.
Tributylphosphine sulfide: Similar in structure but with sulfur instead of selenium.
Uniqueness: Tributylphosphine selenide is unique due to the presence of selenium, which imparts distinct electronic and chemical properties compared to its sulfur and oxygen analogs. Its ability to participate in redox reactions and its applications in various fields make it a valuable compound in scientific research and industry.
Propiedades
Número CAS |
39181-26-5 |
|---|---|
Fórmula molecular |
C12H27PSe |
Peso molecular |
281.29 g/mol |
Nombre IUPAC |
tributyl(selanylidene)-λ5-phosphane |
InChI |
InChI=1S/C12H27PSe/c1-4-7-10-13(14,11-8-5-2)12-9-6-3/h4-12H2,1-3H3 |
Clave InChI |
IYMHCKVVJXJPDB-UHFFFAOYSA-N |
SMILES canónico |
CCCCP(=[Se])(CCCC)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


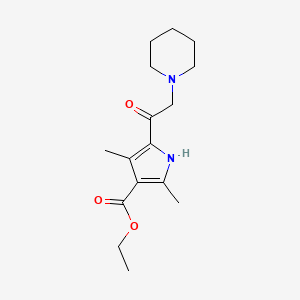
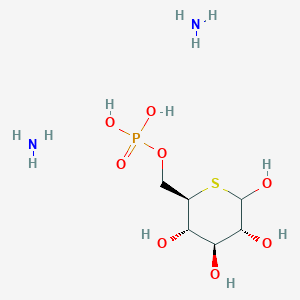
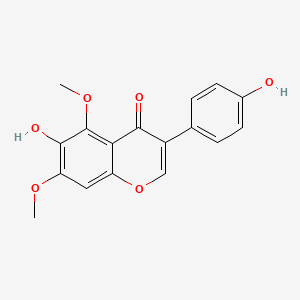
![2-Oxobicyclo[2.2.1]heptane-1-sulfonamide](/img/structure/B13817257.png)
![1h-Thieno[3,4-e]benzimidazole](/img/structure/B13817261.png)
![(2S)-2-[[(2R)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]amino]propanoic acid](/img/structure/B13817263.png)
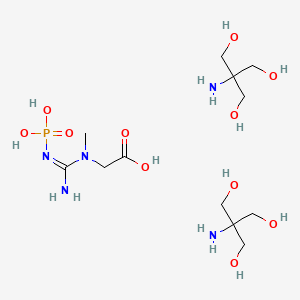
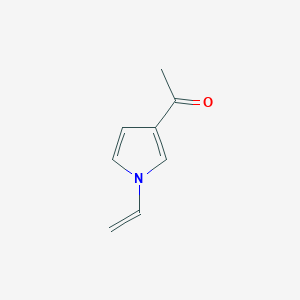
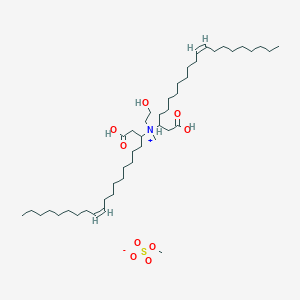
![3-[3-(2-Methylprop-2-enoyloxy)propoxy]propyl 2-methylprop-2-enoate](/img/structure/B13817284.png)
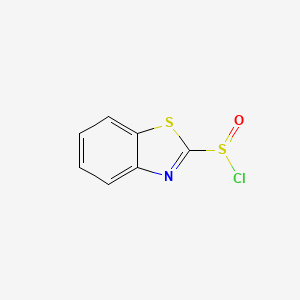
![2,7-Diphenyl[1]benzothieno[3,2-b][1]benzothiophene (purified by sublimation)](/img/structure/B13817298.png)
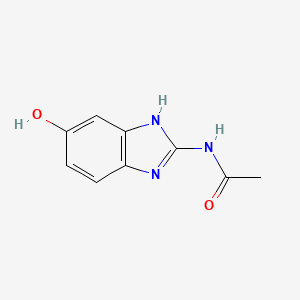
![3-[[(1S,2R,4aR,8aR)-1,2,4a-trimethyl-5-methylidene-3,4,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]methyl]-2-hydroxy-5-methoxycyclohexa-2,5-diene-1,4-dione](/img/structure/B13817323.png)
